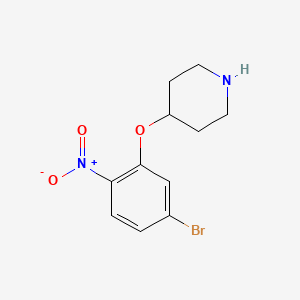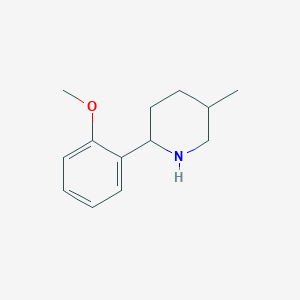![molecular formula C7H13N3 B1455878 [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine CAS No. 1467458-69-0](/img/structure/B1455878.png)
[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine
Übersicht
Beschreibung
“[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine” is a chemical compound with the molecular formula C5H9N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCn1ccc(CN)n1 . The InChI key for this compound is SSXDUSOCSNXBPO-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, compounds with similar structures, such as imidazole, have been noted for their broad range of chemical and biological properties .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 111.15 . The compound is colorless to light yellow .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including compounds structurally related to [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine. They synthesized various pyrazole compounds, characterized their structure using techniques such as FT-IR, UV-visible spectroscopy, proton NMR, mass spectroscopy, and single-crystal X-ray crystallography. These compounds were analyzed for their potential biological activity against breast cancer and microbes, confirming the significance of pyrazole derivatives in medicinal chemistry and material science (Titi et al., 2020).
Antimicrobial and Antitumor Activity Research on pyrazole derivatives, including molecules similar to this compound, has shown promise in antimicrobial and antitumor applications. For example, Sindhu et al. (2016) synthesized a series of pyrazole, pyridinone, and 1,2,3-triazoles hybrids, conducting apoptosis studies and in vitro antibacterial activities against various strains. This highlights the potential of these compounds in developing new therapeutic agents (Sindhu et al., 2016).
Catalysis and Polymerization Pyrazole-based ligands, including those structurally akin to this compound, have been utilized in catalysis and polymerization processes. For instance, Matiwane et al. (2020) explored zinc(II) carboxylate complexes with pyrazolyl compounds for the copolymerization of CO2 and cyclohexene oxide. These findings indicate the role of such ligands in environmentally friendly polymer production (Matiwane et al., 2020).
Corrosion Inhibition The inhibitory effect of bipyrazole compounds, related to this compound, on the corrosion of metals in acidic media has been studied. Chetouani et al. (2005) demonstrated that such compounds can serve as efficient corrosion inhibitors, which is crucial for protecting industrial materials (Chetouani et al., 2005).
Structural and Mechanistic Insights Investigations into pyrazole derivatives offer structural and mechanistic insights that are valuable for chemical synthesis and drug design. For example, Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives and discussed their reactivity in the context of cyclization processes, providing a foundation for the development of new synthetic methodologies (Szlachcic et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include [1-(1-methyl-1h-pyrazol-3-yl)propyl]amine, are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their effects . For instance, some pyrazole derivatives have been found to inhibit certain enzymes or receptors, leading to their therapeutic effects .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to a range of biological effects . For example, some pyrazole derivatives have been found to inhibit the Heat Shock Protein 90 (Hsp90), which is involved in the maturation of more than 300 client proteins .
Pharmacokinetics
The pharmacokinetics of pyrazole derivatives can vary widely depending on their chemical structure .
Result of Action
Pyrazole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . .
Biochemische Analyse
Biochemical Properties
[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For example, the binding of this compound to cytochrome P450 can result in the modulation of its enzymatic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific circumstances, such as exposure to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as enzyme activity and gene expression . At high doses, this compound may exhibit toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes . This compound can influence the metabolic flux of various substrates by modulating the activity of these enzymes . Additionally, this compound can affect the levels of metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For instance, this compound may be transported into the mitochondria, where it can influence energy metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(8)7-4-5-10(2)9-7/h4-6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYIDDAEMNSXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467458-69-0 | |
| Record name | 1-(1-methyl-1H-pyrazol-3-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)




![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)




